molecular formula C15H14N6O4S B11260328 Methyl 2-({[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetyl}amino)benzoate

Methyl 2-({[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B11260328
M. Wt: 374.4 g/mol
InChI Key: JISNMFXEJYSALV-UHFFFAOYSA-N
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Description

Methyl 2-({[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetyl}amino)benzoate is a complex organic compound that belongs to the class of triazolo-triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials

    Formation of Triazolo-Triazine Core: The triazolo-triazine core can be synthesized by cyclization reactions involving appropriate precursors such as hydrazine derivatives and nitriles under controlled conditions.

    Introduction of Sulfanylacetyl Group: The sulfanylacetyl group is introduced through nucleophilic substitution reactions, where a suitable thiol reacts with an acylating agent.

    Coupling with Amino Benzoate: The final step involves coupling the intermediate with methyl 2-amino benzoate under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the triazolo-triazine core can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-({[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetyl}amino)benzoate has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of Methyl 2-({[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetyl}amino)benzoate is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The triazolo-triazine core can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the triazolo-triazine core, along with the sulfanyl and amino benzoate groups, provides a versatile platform for further functionalization and optimization for various applications.

Properties

Molecular Formula

C15H14N6O4S

Molecular Weight

374.4 g/mol

IUPAC Name

methyl 2-[[2-[(6-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C15H14N6O4S/c1-8-12(23)17-14-18-19-15(21(14)20-8)26-7-11(22)16-10-6-4-3-5-9(10)13(24)25-2/h3-6H,7H2,1-2H3,(H,16,22)(H,17,18,23)

InChI Key

JISNMFXEJYSALV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=NN=C2SCC(=O)NC3=CC=CC=C3C(=O)OC)NC1=O

Origin of Product

United States

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